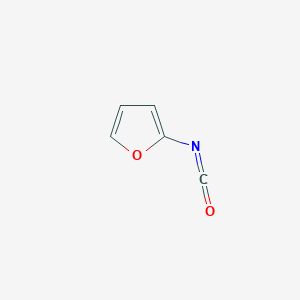
Furan, 2-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis of Substituted Furan/Pyrrole-3-carboxamides
The synthesis of furanyl- and pyrrolyl-3-carboxamides has been achieved through a novel approach that combines heteropalladation and isocyanate insertion. This method utilizes readily available 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols with isocyanate as an amido surrogate, leading to new pathways for amide bond construction. The mechanism is thought to involve a 6-membered oxaaminopalladacycle intermediate, which is a significant finding in the field of organic synthesis .
Novel Three-Component Reaction for Benzo[b]furan Derivatives
A three-component reaction involving an isocyanide, an iminium ion intermediate, and a 2-hydroxybenzaldehyde derivative in the presence of silica gel has been developed. This reaction proceeds smoothly at room temperature and yields benzo[b]furan derivatives with high efficiency. The process highlights the versatility of isocyanides in multicomponent reactions and their potential in synthesizing complex heterocyclic compounds .
Kinetics and Polyurethane Formation from Furan-Based Diisocyanates
Furan-based diisocyanates have been synthesized and their reactivity compared with traditional methylenediphenylene diisocyanate. Kinetic studies reveal complex behavior, with furan-based isocyanates exhibiting intermediate reactivity between aryl and alkyl diisocyanates. Segmented copolyurethanes derived from these furan-based diisocyanates show properties comparable to those made from petroleum-based sources, indicating the potential for renewable materials in polymer science .
Multicomponent Synthesis of Bifurans and Thiophen-2-ylfurans
An efficient synthesis of 2,2'-bifurans and 2-(thiophen-2-yl)furans has been described. The process involves a smooth addition reaction between furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. The resulting compounds' structures were confirmed by X-ray analysis, and the reaction mechanism is proposed to involve an electrophilic aromatic substitution, which is a novel finding in the chemistry of furans .
Synthesis of Functionalized Furans via Cycloaddition
A formal [1+4] cycloaddition reaction between alkyl isocyanides and 3-benzylidene-2,4-pentanedione has been developed to synthesize densely functionalized furans. The reaction yields high and demonstrates the potential of isocyanides in constructing complex furan ring systems, which could have various applications in organic chemistry .
Antimicrobial Activities of Heterocyclic Systems from 2-Furoyl Isothiocyanate
2-Furoyl isothiocyanate has been used as a precursor for synthesizing various heterocyclic systems with potential biological activities. The synthesized compounds, including triazoline, thiadiazolidine, and benzimidazole derivatives, have been structurally confirmed and tested for antimicrobial activity. This study underscores the importance of isothiocyanates in medicinal chemistry .
Organosilicon Synthesis of Isocyanates
A convenient method for synthesizing isocyanates of the furan, thiophene, and mono- and polyfluorophenyl series has been reported. The synthesis involves silylation of amines followed by phosgenation, with an interesting high-temperature rearrangement observed for certain isocyanates. This work contributes to the field of organosilicon chemistry and the development of new synthetic routes for isocyanates .
Reaction Mechanisms of 3-Amino-4-nitro-furoxan Formation
The synthesis of 3-amino-4-nitro-furoxan, a precursor for furoxan derivatives, has been studied using DFT and CCSD methods. The reaction mechanism involves generation and hydrolysis of isocyanate, with solvent polarity playing a significant role. The study provides insights into the synthesis of energetic materials and suggests that benzene solvent is more suitable than water for this reaction .
Wissenschaftliche Forschungsanwendungen
Self-healing Polymers
Furan, 2-isocyanato-, and its derivatives play a significant role in the development of self-healing materials. These materials utilize the thermally reversible Diels-Alder (DA) chemistry, where the furan group acts as a diene. This chemistry enables the creation of polymers that can repair themselves after damage, which is pivotal in extending the lifespan and enhancing the durability of various materials. The incorporation of multifunctional furan and maleimide compounds constructs thermally reversible crosslinked networks that demonstrate removability and mendability. Such self-healing materials have been integrated as healing agents in conventional thermosets like epoxy resins, showcasing their broad applicability in material science (Liu & Chuo, 2013).
Biocatalysis and Bio-valorization
Biocatalysis presents an eco-friendly avenue for the valorization of furans, including derivatives of furan, 2-isocyanato-. Furan-based compounds like furfural and 5-hydroxymethylfurfural, derived from biomass, are expected to become significant building blocks for the chemical industry. The inherent instability of furans poses challenges for their synthetic modifications, which can be addressed through biocatalysis. This approach utilizes enzymes' high selectivity and mild reaction conditions, offering a sustainable alternative for furan valorization. The transformation of furans through biocatalysis includes biodetoxification, selective syntheses, solvent-free esterifications, and carboligations, highlighting the potential of biocatalytic methods in developing new materials and chemicals from furan derivatives (Domínguez de María & Guajardo, 2017).
Environmental and Health Monitoring
Furan, 2-isocyanato-, and related compounds raise concerns regarding environmental and health impacts, particularly in occupational settings. Skin exposure to isocyanates, including furan derivatives, has been linked to asthma and other health issues. Research emphasizes the need for comprehensive monitoring and preventive measures to mitigate the risks associated with exposure to these compounds. The study of isocyanate skin exposure and its contribution to asthma development underscores the importance of understanding these chemicals' toxicological profiles and implementing safety protocols to protect workers and consumers (Bello et al., 2006).
Safety And Hazards
Safety data sheets suggest that furan compounds, including “Furan, 2-isocyanato-”, can be hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing genetic defects and cancer . Therefore, appropriate safety measures should be taken when handling these compounds.
Eigenschaften
IUPAC Name |
2-isocyanatofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2/c7-4-6-5-2-1-3-8-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPTPNEGGRIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461133 |
Source


|
| Record name | Furan, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatofuran | |
CAS RN |
76537-07-0 |
Source


|
| Record name | Furan, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

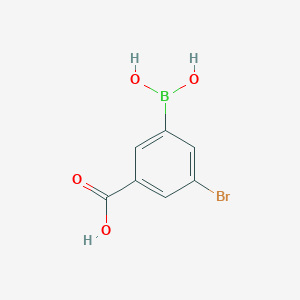
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
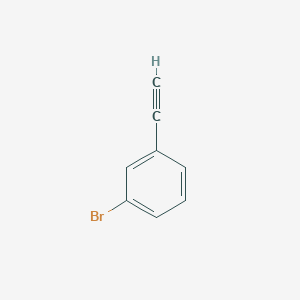
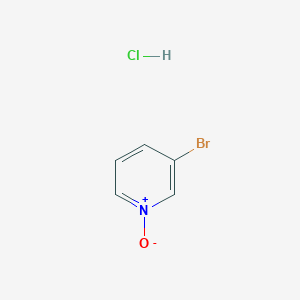
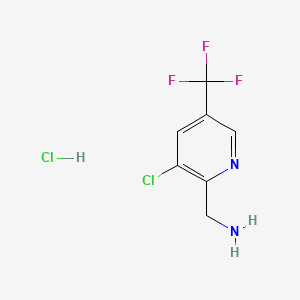
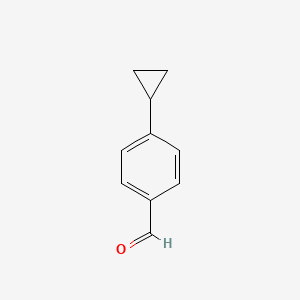

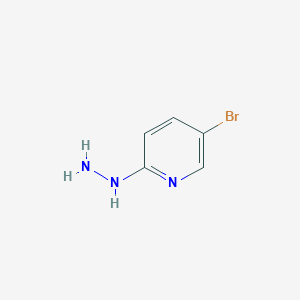
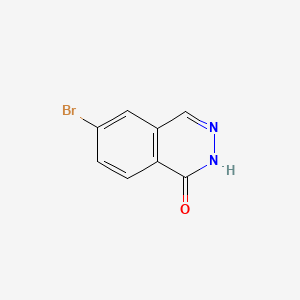
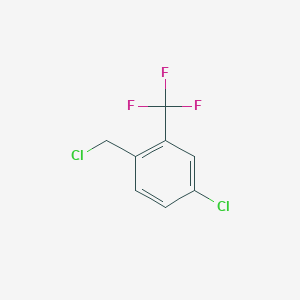
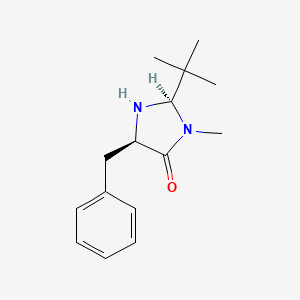
![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)
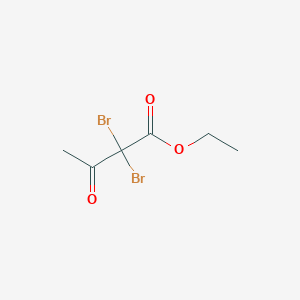
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)